Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is recognized for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities. Imidazopyridines are known for their wide range of applications, including their use as scaffolds in drug design and development .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride typically involves several steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine coreThe final step involves the formation of the hydrochloride salt .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form biaryl and other complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and toluene . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-3-carboxylic acid and imidazo[1,2-a]pyridine-2-carboxamide . While these compounds share the imidazo[1,2-a]pyridine core, they differ in the functional groups attached to the ring. The presence of the carbonyl chloride group at the 6-position in this compound imparts unique reactivity and biological properties .
Similar compounds include:
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyridine-2-carboxamide
- Imidazo[1,2-a]pyridine-6-carboxylic acid
These compounds are also studied for their potential biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLAJCRPSZDOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594481 |
Source
|
Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859833-15-1 |
Source
|
Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859833-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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